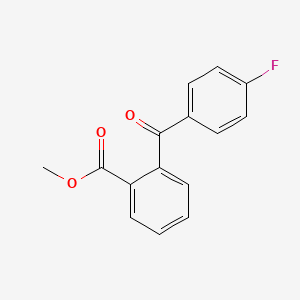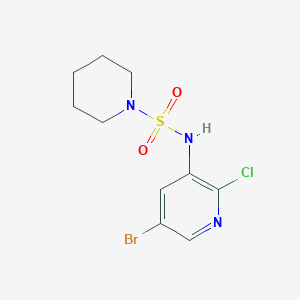![molecular formula C11H9BrN4 B8629732 2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine](/img/structure/B8629732.png)
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine
Descripción general
Descripción
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine is a heterocyclic compound that features a pyridine ring substituted with a bromo group, an ethynyl linkage, and a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine typically involves the following steps:
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridine rings.
Coupling Reactions: The ethynyl group can engage in coupling reactions such as Sonogashira and Suzuki-Miyaura couplings.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Sonogashira Coupling: Palladium catalyst, copper co-catalyst, and a base such as triethylamine in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group .
Aplicaciones Científicas De Investigación
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be incorporated into materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The ethynyl linkage and the pyrazole moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a bromo group, an ethynyl linkage, and a pyrazole moiety makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H9BrN4 |
|---|---|
Peso molecular |
277.12 g/mol |
Nombre IUPAC |
2-bromo-5-[2-(1-methylpyrazol-4-yl)ethynyl]pyridin-4-amine |
InChI |
InChI=1S/C11H9BrN4/c1-16-7-8(5-15-16)2-3-9-6-14-11(12)4-10(9)13/h4-7H,1H3,(H2,13,14) |
Clave InChI |
LKDUIAFRLXCNAB-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C#CC2=CN=C(C=C2N)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl [3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B8629653.png)
![(1S,6S)-3-AZABICYCLO[4.2.0]OCTAN-4-ONE](/img/structure/B8629658.png)








![1-[(3-Nitro-2-pyridinyl)amino]-2-propanol](/img/structure/B8629717.png)



